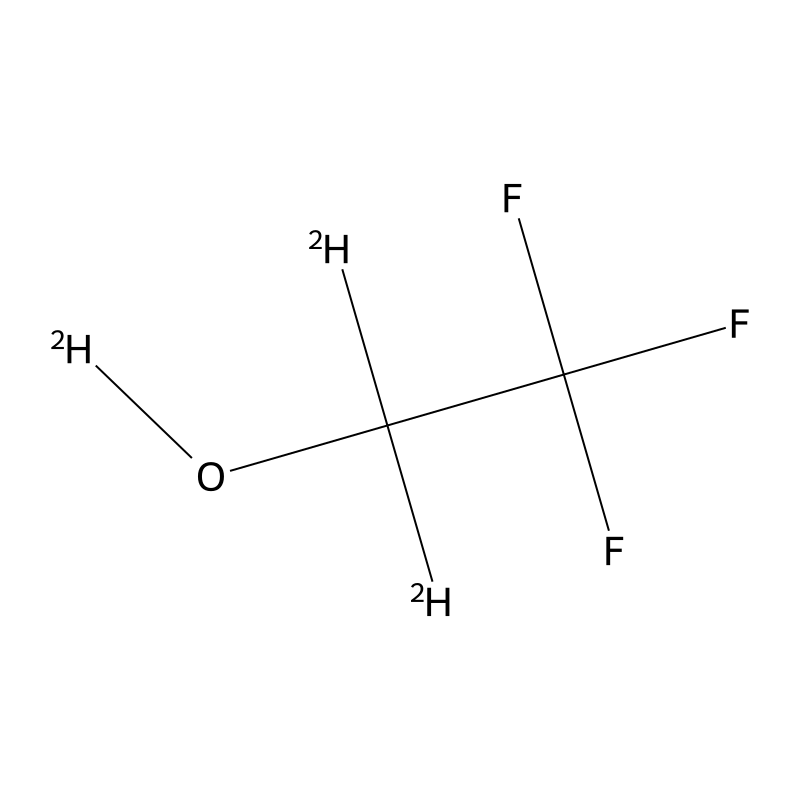

2,2,2-Trifluoroethanol-d3

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Isomeric SMILES

Here are some potential applications of (1,1-2H2)-2,2,2-Trifluoroetane-1-(2H)ol in scientific research:

Isotope Tracing

Because the deuterium atoms have a different mass than regular hydrogen atoms, (1,1-2H2)-2,2,2-Trifluoroetane-1-(2H)ol can be used as a tracer molecule in scientific experiments. Researchers can track the movement and fate of the molecule within a system by measuring the presence of the deuterium isotope. Source: Isotopic labeling in organic chemistry:

Mechanistic Studies

By using (1,1-2H2)-2,2,2-Trifluoroetane-1-(2H)ol in reactions, scientists can gain insights into reaction mechanisms. For example, if a reaction involves breaking a carbon-hydrogen bond, the presence of deuterium can reveal the specific bond that is broken. Source: Kinetic isotope effects in organic chemistry

NMR Spectroscopy

(1,1-2H2)-2,2,2-Trifluoroetane-1-(2H)ol can be a valuable tool in nuclear magnetic resonance (NMR) spectroscopy. Deuterium has a different NMR signal than hydrogen, which can help simplify complex spectra and allow researchers to better understand the structure and dynamics of molecules. Source: Nuclear magnetic resonance spectroscopy:

2,2,2-Trifluoroethanol-d3 is a deuterated variant of 2,2,2-trifluoroethanol, characterized by the molecular formula and a molecular weight of approximately 103.06 g/mol. This colorless liquid is known for its water-miscibility and a smell reminiscent of ethanol. The presence of the trifluoromethyl group imparts a stronger acidic character compared to its non-fluorinated counterpart, making it an interesting compound for various chemical applications and studies .

In biological contexts, 2,2,2-trifluoroethanol-d3 exhibits notable properties:

- Enzyme Inhibition: It competitively inhibits alcohol dehydrogenase, which is significant in metabolic studies involving alcohols.

- Stabilization of Protein Structures: The compound has been shown to stabilize alpha helices and beta sheets in proteins during biochemical experiments, indicating its role in influencing protein folding and stability .

The synthesis of 2,2,2-trifluoroethanol-d3 can be achieved through various methods:

- Deuteration Reaction: One common method involves the reaction of trifluoroethanol with deuterium gas (D₂), effectively replacing hydrogen atoms with deuterium atoms.

- Hydrogenation of Derivatives: It can also be synthesized by hydrogenating derivatives of trifluoroacetic acid or through hydride reduction processes involving esters or acyl chlorides .

Studies involving 2,2,2-trifluoroethanol-d3 often focus on its interactions with biological molecules:

- Protein-Ligand Interactions: Research has demonstrated that this compound can stabilize certain protein conformations, making it useful for studying protein-ligand interactions.

- Complex Formation: It forms complexes with Lewis bases such as tetrahydrofuran and pyridine through hydrogen bonding, which can be important for understanding solvation dynamics and reactivity patterns .

Several compounds share similarities with 2,2,2-trifluoroethanol-d3. Here are some notable ones:

| Compound Name | Molecular Formula | Key Characteristics |

|---|---|---|

| Ethanol | C₂H₅OH | Common alcohol; less acidic than trifluoroethanol. |

| 1,1,1-Trifluoroethane | C₂H₃F₃ | A gaseous fluorinated compound; used as a refrigerant. |

| Trifluoroacetic Acid | C₂F₃O₂ | A strong acid derived from trifluoroethanol; used in organic synthesis. |

| 2-Hydroxytrifluoroacetophenone | C₈H₆F₃O₂ | A fluorinated phenolic compound; exhibits unique reactivity patterns. |

Uniqueness: The unique aspect of 2,2,2-trifluoroethanol-d3 lies in its combination of deuteration and fluorination. This dual modification enhances its utility as a solvent while providing distinct advantages in spectroscopic studies and biological assays compared to other alcohols and fluorinated compounds .

Molecular Structure and Isotopic Configuration

The molecular structure of 2,2,2-trifluoroethanol-d3 consists of a two-carbon backbone with a trifluoromethyl group (CF₃) attached to one carbon and a deuterated hydroxyl group (OD) attached to the other carbon [1] [5]. The methylene carbon is fully deuterated (CD₂), resulting in the complete isotopic substitution pattern CF₃CD₂OD [2]. The compound maintains a molecular weight of 103.06 g/mol compared to 100.04 g/mol for the non-deuterated form, representing a mass increase of 3.02 atomic mass units due to the three deuterium substitutions [5] [6].

The International Union of Pure and Applied Chemistry nomenclature designates this compound as 1,1-dideuterio-1-deuteriooxy-2,2,2-trifluoroethane, reflecting the specific deuterium placement within the molecular framework [2]. The isotopic purity typically exceeds 99.5 atom percent deuterium, ensuring minimal contamination from protiated species [1] [7]. The Simplified Molecular Input Line Entry System representation [2H]OC([2H])([2H])C(F)(F)F clearly indicates the deuterium positions and molecular connectivity [1] [2].

Thermal Characteristics

Melting and Boiling Point Behavior

2,2,2-Trifluoroethanol-d3 exhibits distinct thermal transition points that reflect both its molecular structure and isotopic composition. The compound displays a melting point of −44°C, indicating its liquid state under standard ambient conditions [1] [6] [8]. This low melting point results from the electron-withdrawing effects of the trifluoromethyl group, which reduces intermolecular hydrogen bonding strength compared to conventional alcohols [9].

The boiling point range spans 77-80°C, demonstrating the influence of the trifluoromethyl substituent on vapor pressure characteristics [1] [6] [8]. This relatively low boiling point, combined with the compound's high density of 1.415 g/mL at 25°C, creates favorable conditions for various analytical applications [1] [6]. The refractive index of 1.30 at 20°C provides additional physical characterization data for quality control and identification purposes [1] [10].

Phase Transition Dynamics

Crystallographic studies of the parent 2,2,2-trifluoroethanol compound reveal complex phase behavior under varying temperature and pressure conditions, with implications for the deuterated analog [11] [12]. The parent compound exhibits five distinct crystalline forms within the temperature range of 200-295 K and pressure range of 0-2 GPa [11]. These phases demonstrate varying hydrogen-bonded chain arrangements and crystal symmetries, from orthorhombic low-temperature forms to monoclinic and cubic high-pressure polymorphs [11].

Phase transition studies indicate that deuteration typically increases transition temperatures by approximately 4 K relative to protiated analogs, as observed in similar deuterated systems [13]. This temperature elevation results from the stronger deuterium bonds and reduced vibrational frequencies associated with the heavier isotope [13]. The phase behavior involves first-order transitions characterized by abrupt volume changes and hydrogen bond reorganization [11].

The five crystalline forms include: Form 1 (orthorhombic Pca2₁, stable at low temperature and ambient pressure), Form 2 (triclinic P1̄, stable at moderate pressures), Form 3 (monoclinic P2₁/c, intermediate pressure stability), Form 4 (monoclinic P2₁/c, high pressure stability), and Form 5 (cubic Im3̄m, plastic rotor phase) [11]. Each form exhibits distinct hydrogen-bonded chain motifs, with Forms 2, 3, and 4 sharing similar catemeric arrangements but differing in chain packing orientations [11].

Spectroscopic Signatures

Vibrational Modes in Infrared Spectroscopy

The infrared spectroscopic profile of 2,2,2-trifluoroethanol-d3 displays characteristic vibrational modes that reflect both the molecular structure and isotopic substitution effects. Deuterium substitution fundamentally alters vibrational frequencies according to the relationship ν(D) ≈ ν(H)/√2, where the reduced mass effect produces systematic frequency shifts to lower wavenumbers [14]. This isotopic shift phenomenon enables clear differentiation between deuterated and protiated species in complex mixtures [14].

The trifluoromethyl group contributes distinctive C-F stretching vibrations in the 1000-1300 cm⁻¹ region, which remain largely unaffected by deuteration at distant sites [15]. The deuterated hydroxyl group (OD) exhibits O-D stretching modes shifted to approximately 2600-2700 cm⁻¹ compared to 3200-3600 cm⁻¹ for the corresponding O-H stretches [14]. Similarly, the CD₂ stretching vibrations appear at lower frequencies than their CH₂ counterparts, providing clear spectroscopic markers for complete deuteration [14].

Bending and deformation modes also experience isotopic shifts, with CD₂ bending vibrations appearing at reduced frequencies relative to CH₂ modes [15]. The combination of these isotopic effects creates a distinctive infrared fingerprint that enables unambiguous identification and purity assessment of the deuterated compound [16].

Nuclear Magnetic Resonance Chemical Shifts

The nuclear magnetic resonance characteristics of 2,2,2-trifluoroethanol-d3 provide detailed structural and dynamic information through multiple observable nuclei. Deuterium Nuclear Magnetic Resonance spectroscopy reveals chemical shifts at 3.88 and 5.02 ppm, corresponding to the CD₂ and OD environments respectively [17]. These chemical shift values closely parallel those observed for the corresponding protons in the non-deuterated compound, as both nuclei experience similar electronic environments [18] [19].

Carbon-13 Nuclear Magnetic Resonance spectroscopy shows characteristic signals for the trifluoromethyl carbon at 126.3 ppm, appearing as a quartet due to coupling with the three equivalent fluorine nuclei [17]. The methylene carbon (CD₂) resonates at 61.5 ppm and displays quintet multiplicity resulting from coupling with the two deuterium nuclei, with a coupling constant J(C,D) of 22 Hz [17]. This coupling pattern provides definitive evidence for complete deuteration at the methylene position [20].

The deuterium nuclear magnetic resonance spectrum exhibits broader linewidths compared to proton spectra due to the quadrupolar nature of the deuterium nucleus (spin = 1) and its smaller gyromagnetic ratio [21] [20]. Despite reduced spectral resolution, deuterium Nuclear Magnetic Resonance provides valuable information for studying molecular dynamics, hydrogen bonding interactions, and conformational behavior in solution [21] [20].

Residual proton signals, when present due to incomplete deuteration or exchange processes, appear at 5.02 ppm corresponding to hydrogen-deuterium oxide formation [17]. The chemical shift equivalence between deuterium and proton resonances facilitates direct comparison and structural correlation between isotopomers [18] [22].

The compound serves extensively as a Nuclear Magnetic Resonance solvent, particularly for proton and carbon-13 spectroscopy, where its deuterated nature eliminates interfering hydrogen signals while maintaining solvent properties similar to the parent alcohol [1] [3] [4]. This application proves especially valuable in studies requiring high spectral clarity and minimal background interference from solvent resonances [4].

Data Tables

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | CF₃CD₂OD (C₂D₃F₃O) | Multiple sources |

| Molecular Weight (g/mol) | 103.06 | Sigma-Aldrich, ChemSpider |

| CAS Number | 77253-67-9 | Multiple sources |

| Isotopic Purity (% D) | ≥99.5 | Sigma-Aldrich |

| Density (g/mL at 25°C) | 1.415 | Multiple sources |

| Melting Point (°C) | -44 | Multiple sources |

| Boiling Point (°C) | 77-80 | Multiple sources |

| Refractive Index (n20/D) | 1.30 | Sigma-Aldrich |

| Flash Point (°C) | 29 | Sigma-Aldrich |

| Appearance at Room Temperature | Clear colorless liquid | Multiple sources |

| Phase Form | Crystal System | Space Group | Stability Conditions | Hydrogen Bonding |

|---|---|---|---|---|

| Form 1 (Low Temperature) | Orthorhombic | Pca2₁ | Low T, ambient P | Linear chains |

| Form 2 (High Pressure) | Triclinic | P1̄ | High P (0.2-0.8 GPa) | Exposed chains |

| Form 3 (Intermediate) | Monoclinic | P2₁/c | Intermediate P (0.7-1.6 GPa) | Mixed arrangement |

| Form 4 (High Pressure) | Monoclinic | P2₁/c | High P (>1.6 GPa) | Equally spaced chains |

| Form 5 (Plastic/Rotor) | Cubic | Im3̄m | Near liquid boundary | Freely rotating |

| Nucleus | Chemical Shift (ppm) | Coupling Constant (Hz) | Multiplicity |

|---|---|---|---|

| ²H (Deuterium) | 3.88, 5.02 | J(H,D) = 2 | Multiple signals |

| ¹³C (CF₃) | 126.3 (quartet) | J(C,F) = typical CF₃ | Quartet from ¹³C-¹⁹F |

| ¹³C (CD₂) | 61.5 (quintet) | J(C,D) = 22 | Quintet from ¹³C-²H |

| Residual ¹H | 5.02 (HOD) | - | Singlet |

Deuteration Techniques for Fluorinated Alcohols

The preparation of 2,2,2-trifluoroethanol-d3 involves sophisticated deuteration methodologies specifically adapted for fluorinated alcohol substrates. Traditional approaches to deuteration face unique challenges when applied to trifluoroethanol derivatives due to the electron-withdrawing effects of the trifluoromethyl group, which significantly alters the reactivity patterns compared to conventional alcohols [5] [6].

Catalytic Exchange with Heavy Water represents the most environmentally sustainable approach for deuteration of fluorinated alcohols. This methodology utilizes transition metal catalysts, typically palladium supported on activated charcoal, in the presence of heavy water under mild reaction conditions [6]. The process operates at temperatures ranging from 25 to 100°C under atmospheric pressure, achieving deuterium incorporation rates between 85 and 95 percent [6]. Tertiary aliphatic amines such as triethylamine serve as co-catalysts to enhance the exchange efficiency [5]. While this approach offers cost-effectiveness and environmental compatibility, the relatively lower deuterium incorporation rates necessitate multiple treatment cycles to achieve pharmaceutical-grade isotopic purity.

High-Temperature Heavy Water Treatment employs supercritical or near-supercritical conditions to facilitate rapid and extensive deuteration. This technique subjects organic compounds to heavy water at temperatures exceeding 371°C and pressures above 21.7 megapascals, corresponding to the critical conditions of deuterium oxide [6]. Under these severe conditions, deuterium incorporation rates can reach 95 to 99 percent within 2 to 6 hours [6]. The high-temperature approach proves particularly effective for fluorinated substrates due to the enhanced reactivity under supercritical conditions, though the extreme operating parameters require specialized high-pressure equipment and present significant safety considerations.

Metal-Catalyzed Hydrogenation and Deuterium Exchange utilizes sophisticated catalytic systems to achieve selective deuteration at specific molecular positions. This methodology employs palladium, platinum, or rhodium catalysts under moderate conditions of 150 to 300°C and pressures of 1 to 10 megapascals [7]. The technique achieves deuterium incorporation rates between 90 and 98 percent with excellent positional selectivity [7]. The process typically requires 6 to 18 hours for completion and offers good scalability for industrial applications, though catalyst costs and the need for multiple synthetic steps represent economic limitations.

Electrochemical Deuteration provides a mild alternative approach operating under ambient conditions of 20 to 40°C at atmospheric pressure. This technique achieves deuterium incorporation rates of 70 to 85 percent through electrochemical activation of deuterium sources [8]. While the mild operating conditions offer advantages for thermally sensitive substrates, the limited substrate scope and lower incorporation rates restrict its application to specialized synthetic scenarios.

Direct Synthesis from Deuterated Precursors represents the highest-purity approach, achieving isotopic enrichments of 98 to 99.5 percent through careful selection of deuterated starting materials [5] [9]. This methodology requires 12 to 72 hours for completion depending on the synthetic complexity but provides the most precise control over isotopic labeling patterns. The approach demands sophisticated synthetic planning and access to specialized deuterated reagents, resulting in higher production costs but superior product quality.

| Method | Operating Conditions | Deuterium Incorporation Rate (%) | Typical Reaction Time | Advantages | Limitations |

|---|---|---|---|---|---|

| Catalytic Exchange with Heavy Water | Mild (25-100°C, atmospheric pressure) | 85-95 | 4-24 hours | Environmentally benign, cost-effective | Lower incorporation rates |

| High-Temperature Heavy Water Treatment | Severe (371-500°C, 21.7-50 MPa) | 95-99 | 2-6 hours | High deuterium incorporation, rapid | Extreme conditions required |

| Metal-Catalyzed Hydrogenation/Deuterium Exchange | Moderate (150-300°C, 1-10 MPa) | 90-98 | 6-18 hours | Good selectivity, scalable | Catalyst costs, multiple steps |

| Electrochemical Deuteration | Ambient (20-40°C, atmospheric pressure) | 70-85 | 8-48 hours | Mild conditions, selective | Limited substrate scope |

| Direct Synthesis from Deuterated Precursors | Variable (depends on synthetic route) | 98-99.5 | 12-72 hours | Highest purity achievable | Complex synthesis routes |

Industrial-Scale Production Processes

The commercial production of 2,2,2-trifluoroethanol-d3 requires sophisticated manufacturing processes adapted to handle both the challenges of fluorinated chemistry and the specialized requirements of isotopic labeling. Industrial synthesis typically begins with the preparation of 2,2,2-trifluoroethanol through established methodologies before proceeding to deuteration steps [9] [10].

Continuous Tubular Reactor Systems represent the preferred technology for large-scale deuteration operations. These systems utilize vertically mounted tubular reactors where reactants are supplied to the bottom, forcing the substrate through the more dense hydroxylated components at reaction temperature [9]. The continuous nature allows for precise control of residence time, typically ranging from 30 minutes to 4 hours, while maintaining temperatures between 200 and 350°C and pressures of 5 to 25 megapascals [9]. This configuration achieves yields of 80 to 90 percent with product purities of 98 to 99 percent [9].

Multi-Stage Continuous Systems provide the highest efficiency for commercial-scale production, operating at temperatures of 250 to 400°C and pressures of 10 to 50 megapascals with residence times of 15 minutes to 2 hours [9]. These systems incorporate internal recycling mechanisms for unreacted starting materials and intermediate products, achieving yields of 85 to 95 percent with product purities reaching 99 to 99.5 percent [9]. The multi-stage approach allows for optimization of different reaction parameters at each stage, maximizing both conversion efficiency and product quality.

Phase Separation and Recovery Systems enable continuous operation through systematic separation of reaction products from unreacted starting materials. The withdrawn reaction mixture undergoes controlled cooling to induce phase separation, creating a first phase containing predominantly unreacted 2-halo-1,1,1-trifluoroethane and a second phase containing the desired 2,2,2-trifluoroethanol-d3 in the aqueous medium [9]. The separated phases undergo individual processing, with the organic phase recycled to the reactor and the aqueous phase subjected to distillation for product recovery [9].

Process Integration and Optimization incorporates sophisticated control systems to monitor critical parameters including temperature, pressure, residence time, and conversion efficiency. Modern industrial facilities employ real-time analytical monitoring using techniques such as gas chromatography and nuclear magnetic resonance spectroscopy to ensure consistent product quality [11]. The integration of heat exchange systems allows for energy recovery from the exothermic deuteration reactions, improving overall process economics [9].

| Production Scale | Reactor Type | Temperature Range (°C) | Pressure (MPa) | Residence Time | Typical Yield (%) | Product Purity (%) |

|---|---|---|---|---|---|---|

| Laboratory (mg-g) | Batch autoclave | 175-300 | 2-10 | 2-24 hours | 70-85 | 95-98 |

| Pilot Scale (kg) | Continuous tubular reactor | 200-350 | 5-25 | 30 minutes - 4 hours | 80-90 | 98-99 |

| Commercial (metric tons) | Multi-stage continuous system | 250-400 | 10-50 | 15 minutes - 2 hours | 85-95 | 99-99.5 |

Quality Control Measures

The implementation of comprehensive quality control protocols ensures the consistent production of 2,2,2-trifluoroethanol-d3 meeting stringent pharmaceutical and analytical standards. Quality control encompasses both isotopic purity assessment and trace contaminant analysis through sophisticated analytical methodologies [12] [13].

Isotopic Purity Assessment

Proton Nuclear Magnetic Resonance Spectroscopy serves as the primary technique for isotopic purity determination through integration of residual proton signals relative to internal standards [12] [14]. The methodology requires 1 to 10 milligrams of sample dissolved in deuterated solvent and provides isotopic purity measurements ranging from 90 to 99.9 atom percent deuterium with precision of ±0.1 to 0.5 percent [12]. Analysis times of 5 to 15 minutes enable rapid quality assessment, though careful sample preparation prevents moisture contamination that could compromise measurement accuracy [15].

Deuterium Nuclear Magnetic Resonance Spectroscopy enables direct measurement of deuterium signals, providing definitive structural confirmation and isotopic enrichment determination [16] [14]. This technique requires 5 to 20 milligrams of sample in neat form or non-protonated solvents and achieves measurement precision of ±0.2 to 1.0 percent across isotopic purity ranges of 95 to 99.9 atom percent deuterium [16]. The broader natural line shape of deuterium signals compared to proton counterparts necessitates longer acquisition times of 10 to 30 minutes but provides unambiguous identification of deuterated positions [16].

High-Resolution Mass Spectrometry offers exceptional sensitivity and precision for isotopic purity assessment through analysis of isotopologue mass distributions [12] [13]. Electrospray ionization techniques enable measurement of isotopic ratios with precision of ±0.05 to 0.2 percent using sample quantities as low as 0.1 to 1 milligram [12]. The rapid analysis times of 2 to 10 minutes and ability to measure isotopic purity ranges from 85 to 99.9 atom percent deuterium make this technique particularly valuable for high-throughput quality control applications [12].

Gas Chromatography-Mass Spectrometry provides isotopic purity assessment through recognition of characteristic mass patterns associated with different isotopologues [13]. The technique requires 1 to 5 milligrams of volatile samples and achieves measurement precision of ±0.3 to 0.8 percent across isotopic purity ranges of 80 to 99.5 atom percent deuterium [13]. Analysis times of 15 to 45 minutes allow for simultaneous assessment of chemical purity and isotopic composition [13].

Liquid Chromatography-Mass Spectrometry utilizes electrospray ionization to measure isotope ratios with precision of ±0.1 to 0.3 percent using 0.5 to 5 milligrams of sample in appropriate mobile phases [13]. The technique covers isotopic purity ranges of 90 to 99.8 atom percent deuterium with analysis times of 10 to 25 minutes, providing excellent compatibility with aqueous and organic sample matrices [13].

| Analytical Technique | Detection Principle | Isotopic Purity Range (atom% D) | Measurement Precision (±%) | Analysis Time | Sample Requirements |

|---|---|---|---|---|---|

| Proton Nuclear Magnetic Resonance (¹H NMR) | Residual proton signal integration | 90-99.9 | 0.1-0.5 | 5-15 minutes | 1-10 mg in deuterated solvent |

| Deuterium Nuclear Magnetic Resonance (²H NMR) | Direct deuterium signal measurement | 95-99.9 | 0.2-1.0 | 10-30 minutes | 5-20 mg neat or in non-protonated solvent |

| High-Resolution Mass Spectrometry (HR-MS) | Isotopologue mass distribution analysis | 85-99.9 | 0.05-0.2 | 2-10 minutes | 0.1-1 mg direct injection |

| Gas Chromatography-Mass Spectrometry (GC-MS) | Isotopic mass pattern recognition | 80-99.5 | 0.3-0.8 | 15-45 minutes | 1-5 mg volatile samples |

| Liquid Chromatography-Mass Spectrometry (LC-MS) | Electrospray ionization isotope ratios | 90-99.8 | 0.1-0.3 | 10-25 minutes | 0.5-5 mg in mobile phase |

Trace Contaminant Analysis

Residual Protiated Analogue Detection constitutes the most critical aspect of trace contaminant analysis, as non-deuterated 2,2,2-trifluoroethanol directly reduces isotopic purity [17] [18]. Concentrations typically range from 1000 to 50000 parts per million depending on the efficiency of deuteration processes [17]. Proton nuclear magnetic resonance spectroscopy and mass spectrometry provide the primary detection methods, with removal strategies focusing on improved deuteration conditions and optimized reaction parameters [19] [15].

Water Content Determination addresses a persistent challenge in deuterated compound production, as both protiated water and deuterated water hydroxide can interfere with nuclear magnetic resonance measurements [15] [20]. Typical water concentrations range from 50 to 5000 parts per million and require monitoring through Karl Fischer titration or integration of water signals in proton nuclear magnetic resonance spectra [19] [15]. Removal strategies include molecular sieve treatment, distillation under controlled conditions, and storage under inert atmospheres [19] [21].

Partially Deuterated Species Analysis identifies isotopologues with incomplete deuteration patterns that affect the overall isotopologue distribution [22]. These species typically occur at concentrations of 500 to 10000 parts per million and require detection through deuterium nuclear magnetic resonance spectroscopy or high-resolution mass spectrometry [13] [22]. Optimization of reaction parameters and improved synthetic methodologies serve as primary strategies for minimizing these impurities [22].

Manufacturing Solvent Residues encompass a broad range of organic compounds introduced during synthetic processes, typically present at concentrations of 10 to 1000 parts per million [17] [18]. Gas chromatography-mass spectrometry and proton nuclear magnetic resonance spectroscopy provide effective detection methods, while comprehensive purification protocols including distillation, crystallization, and chromatographic separation enable removal [17] [18].

Degradation Product Identification monitors chemical decomposition products that may indicate storage instability or inappropriate handling conditions [23]. These compounds typically occur at concentrations of 5 to 500 parts per million and require sophisticated analytical techniques including liquid chromatography-mass spectrometry and multi-dimensional nuclear magnetic resonance spectroscopy [23]. Proper storage conditions including appropriate temperature control, protection from light, and inert atmosphere maintenance serve as primary prevention strategies [21].

Inorganic Salt Contamination addresses trace metal and halide impurities introduced during manufacturing processes, typically present at concentrations of 1 to 100 parts per million [24]. Inductively coupled plasma mass spectrometry and ion chromatography provide sensitive detection capabilities, while crystallization and filtration techniques enable effective removal [24].

| Contaminant Type | Typical Concentration Range (ppm) | Detection Method | Impact on Quality | Removal Strategy |

|---|---|---|---|---|

| Residual Protiated Analogue | 1000-50000 | ¹H NMR, MS | Reduces isotopic purity directly | Improved deuteration conditions |

| Water (H₂O/HDO) | 50-5000 | Karl Fischer titration, ¹H NMR | Interferes with NMR measurements | Molecular sieves, distillation |

| Partially Deuterated Species | 500-10000 | ²H NMR, HR-MS | Affects isotopologue distribution | Optimized reaction parameters |

| Manufacturing Solvents | 10-1000 | GC-MS, ¹H NMR | Introduces impurity signals | Purification protocols |

| Degradation Products | 5-500 | LC-MS, ¹H/¹³C NMR | May indicate instability | Proper storage conditions |

| Inorganic Salts | 1-100 | ICP-MS, Ion chromatography | Can affect chemical reactivity | Crystallization, filtration |

XLogP3

GHS Hazard Statements

H226 (100%): Flammable liquid and vapor [Warning Flammable liquids];

H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];

H312 (100%): Harmful in contact with skin [Warning Acute toxicity, dermal];

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H318 (97.73%): Causes serious eye damage [Danger Serious eye damage/eye irritation];

H332 (100%): Harmful if inhaled [Warning Acute toxicity, inhalation];

H335 (11.36%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

H373 (86.36%): Causes damage to organs through prolonged or repeated exposure [Warning Specific target organ toxicity, repeated exposure];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Flammable;Corrosive;Irritant;Health Hazard